molecular formula C14H14ClN3O2 B1433070 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine CAS No. 1707367-51-8

2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine

Katalognummer: B1433070
CAS-Nummer: 1707367-51-8
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: ZSUGQNBRLIOEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 2 of the pyrimidine ring and an amine group linked to a substituted phenyl ring. The phenyl group is further modified with a 2-methyl-1,3-dioxolane moiety at the meta position, introducing steric and electronic effects critical to its physicochemical and biological properties. Its molecular formula is C₁₄H₁₄ClN₃O₂, with a molecular weight of 291.74 g/mol . The 1,3-dioxolane ring enhances solubility compared to non-polar substituents, while the chlorine atom may influence reactivity and binding interactions in biological systems.

Eigenschaften

IUPAC Name

2-chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUGQNBRLIOEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a 2-methyl-1,3-dioxolane moiety. The presence of these functional groups is crucial for its biological activity.

Antifungal Activity

Recent studies have documented the antifungal properties of this compound. In particular, it has been evaluated against various fungal strains, exhibiting significant inhibitory effects.

Table 1: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans4 µg/mL

The antifungal activity is believed to stem from the compound's ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in the biosynthesis of essential cellular components. Specifically, it targets pathways similar to those inhibited by triazole antifungals, affecting ergosterol synthesis.

Case Study 1: Efficacy Against Candida Infections

A clinical study investigated the efficacy of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine in patients with recurrent Candida infections. The results demonstrated a significant reduction in infection rates compared to standard treatments, suggesting enhanced therapeutic potential.

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with established antifungals like fluconazole. The combination therapy showed improved efficacy against resistant strains of Candida, indicating that this compound could be a valuable addition to existing treatment regimens.

Research Findings

Research has also focused on the pharmacokinetics and safety profile of the compound. Preliminary data suggest favorable absorption characteristics and minimal toxicity at therapeutic doses.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability75%
Half-life6 hours
Peak plasma concentration120 ng/mL

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and research findings:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Findings
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine (Target) C₁₄H₁₄ClN₃O₂ 291.74 2-Chloro, 3-(2-methyl-1,3-dioxolan-2-yl)phenyl Enhanced solubility due to dioxolane; potential intermediate for kinase inhibitors .
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine C₁₃H₁₄ClN₃O₂S 311.79 2-(Isopropylsulfonyl)phenyl Sulfonyl group increases polarity; stable at -20°C; used in proteolysis-targeting chimeras .
2-Chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine C₁₁H₇ClF₃N₃ 273.64 4-(Trifluoromethyl)phenyl CF₃ group enhances metabolic stability and electron-withdrawing effects; antiviral applications .
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine C₁₁H₁₀ClN₃S 251.73 4-(Methylthio)phenyl Thioether group may improve bioavailability; explored in antibacterial agents .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 453.50 Fluorophenyl, methoxyphenylaminomethyl Intramolecular hydrogen bonding stabilizes conformation; antifungal activity reported .
2-Chloro-N-cyclopropylpyrimidin-4-amine C₇H₈ClN₃ 169.61 Cyclopropylamine Compact substituent reduces steric hindrance; used in kinase inhibitor scaffolds .

Key Structural and Functional Insights:

Substituent Effects on Solubility: The 1,3-dioxolane group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., trifluoromethyl or isopropylsulfonyl groups) . Sulfonyl and thioether groups (e.g., in and ) introduce moderate polarity but may reduce passive membrane permeability .

Electronic and Metabolic Properties: Electron-withdrawing groups like CF₃ () enhance metabolic stability by resisting oxidative degradation, a common issue in drug development .

Conformational Stability: Compounds with fluorinated or methoxy-substituted phenyl groups (e.g., ) exhibit planar conformations stabilized by intramolecular hydrogen bonds, which correlate with crystallinity and shelf stability .

Biological Activity: Pyrimidines with chloro and amine substituents (common in all analogs) are frequently explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety . Nitrophenoxy derivatives () exhibit anticancer activity but lack the amine group critical for hydrogen bonding in the target compound’s applications .

Vorbereitungsmethoden

Synthesis of 2-Vinyl-1,3-dioxolane Intermediate

A key precursor for the dioxolane substituent is 2-vinyl-1,3-dioxolane, synthesized by acid-catalyzed acetalization of acrolein with ethane-1,2-diol. The reaction is conducted in pentane and diethyl ether under reflux at 45 °C for one week using pyridinium p-toluenesulfonate as the catalyst. The crude product is purified by vacuum distillation to yield a bright colorless liquid.

Reagents Quantities Conditions Yield
Acrolein 126 g (2.2 mol) Reflux 45 °C, 1 week 24%
Ethane-1,2-diol 126 g (2.0 mol)
Pyridinium p-toluenesulfonate 1.51 g (6.0 mmol)
Solvents (pentane, diethyl ether) 300 mL + 100 mL

Protection of Hydroxyl Groups as Dioxolane

The dioxolane ring is formed by reacting diols such as (3R,4S)-tetrahydrofuran-3,4-diol or benzyl (3S,4R)-3,4-dihydroxypyrrolidine-1-carboxylate with dimethoxymethane in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in dry dichloromethane (DCM). The reaction is typically carried out at room temperature for 15 minutes to 2 hours. The product is extracted, dried, and purified by distillation or chromatography.

Starting Material Reagents Conditions Yield
(3R,4S)-tetrahydrofuran-3,4-diol Dimethoxymethane, BF3·Et2O RT, 2 h 85%
Benzyl (3S,4R)-3,4-dihydroxypyrrolidine-1-carboxylate Dimethoxymethane, BF3·Et2O RT, 15-30 min 83-86%

Coupling to Pyrimidine Core

The pyrimidine ring bearing a chloro substituent at the 2-position and an amino group at the 4-position is synthesized or obtained via known heterocyclic synthesis methods. The key step involves nucleophilic aromatic substitution of the 2-chloropyrimidine with the amine-functionalized 3-(2-methyl-1,3-dioxolan-2-yl)phenyl derivative.

This coupling is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dry acetonitrile, with reaction times around 15 minutes at room temperature or elevated temperatures (up to 70 °C). The crude product is purified by flash chromatography on silica gel using chloroform/methanol gradients.

Reactants Catalyst/Conditions Purification Method Notes
2-Chloropyrimidine derivative TMSOTf, dry acetonitrile, RT/70 °C Flash chromatography (silica gel) 15 min reaction time
3-(2-methyl-1,3-dioxolan-2-yl)phenyl amine

Analytical and Purity Data

  • The final compound typically exhibits purity greater than 95% as confirmed by mass spectrometry (ESI-MS) and chromatographic methods.
  • Structural confirmation is supported by InChI and SMILES notations reflecting the presence of the dioxolane ring and chloropyrimidine core.

Summary Table of Preparation Method

Step Key Reagents & Conditions Yield/Outcome Notes
1. Synthesis of 2-vinyl-1,3-dioxolane Acrolein, ethane-1,2-diol, pyridinium p-toluenesulfonate, reflux 45 °C, 1 week 24% yield, colorless liquid Acid-catalyzed acetal formation
2. Formation of dioxolane ring Diol substrate, dimethoxymethane, BF3·Et2O, dry DCM, RT, 15 min–2 h 83–86% yield Protection of hydroxyl groups
3. Coupling with chloropyrimidine 2-Chloropyrimidine, substituted phenyl amine, TMSOTf, dry acetonitrile, RT or 70 °C >95% purity final product Nucleophilic aromatic substitution

Research Findings and Considerations

  • The use of BF3·Et2O as a Lewis acid catalyst is critical for efficient formation of the dioxolane ring, ensuring high yields and minimal side reactions.
  • The nucleophilic substitution on the 2-chloropyrimidine ring proceeds efficiently under mild Lewis acid catalysis, facilitating the introduction of the substituted phenyl amine without degradation of the dioxolane moiety.
  • Purification by flash chromatography using a gradient of chloroform and methanol allows isolation of the pure compound with high chemical integrity.
  • The synthetic route is adaptable to various substituted phenyl amines, allowing structural diversification for medicinal chemistry applications.

This detailed synthesis approach, supported by experimental data and purification protocols, provides a robust and reproducible method for preparing 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine, suitable for research and development in pharmaceutical chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Pyrimidine Formation: Start with a pyrimidine scaffold functionalized at positions 2 (chloro) and 4 (amine). A nucleophilic substitution reaction at position 4 with 3-(2-methyl-1,3-dioxolan-2-yl)aniline is typical.

Dioxolane Modification: Introduce the 2-methyl-1,3-dioxolane group via acid-catalyzed cyclization of diols or ketones.

Purification: Use column chromatography or recrystallization for intermediates, validated by HPLC (≥95% purity) .
Optimization: Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

Q. How should researchers characterize the molecular conformation of this compound to confirm its structural integrity?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm the dihedral angles between the pyrimidine ring and substituents. For example, deviations in phenyl ring coplanarity (e.g., ~12.8°) and intramolecular hydrogen bonds (N–H⋯N) should be analyzed .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions. For instance, the dioxolane methyl group (2.0–2.5 ppm in 1H^{1}\text{H}-NMR) and pyrimidine protons (6.5–8.5 ppm) should align with predicted shifts .

Q. What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • HPLC-DAD/MS: Monitor degradation products under varying storage conditions (e.g., light, humidity). A retention time shift or new peaks indicate instability.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures above 150°C suggest suitability for room-temperature storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

  • Polymorphism: Different crystal forms (e.g., polymorphs) can alter solubility and activity. Use X-ray diffraction to identify polymorphic variations .
  • Assay Conditions: Standardize bioactivity assays (e.g., cell line viability, enzyme inhibition) with controls for pH, serum proteins, and solvent effects.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, accounting for variables like purity (≥95% vs. lower grades) .

Q. What computational strategies are effective for docking studies targeting pyrimidine-based inhibitors?

Methodological Answer:

  • Target Selection: Prioritize enzymes like acetylcholinesterase or kinases, where pyrimidine derivatives are known to bind.
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible ligand settings to account for the dioxolane group’s conformational flexibility.
  • Validation: Compare docking scores with experimental IC50_{50} values from enzymatic assays. Adjust protonation states (e.g., amine groups) to reflect physiological pH .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize analogues with modified dioxolane (e.g., replacing methyl with ethyl) or pyrimidine substituents (e.g., fluoro instead of chloro).
  • Activity Clustering: Group compounds by bioactivity (e.g., IC50_{50}) and use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, H-bond donors) with efficacy .

Q. What experimental approaches address inconsistencies in physicochemical data (e.g., solubility, logP)?

Methodological Answer:

  • Solubility Testing: Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions.
  • logP Determination: Compare experimental (HPLC retention time) and computational (ChemAxon) values. Discrepancies >0.5 units warrant re-evaluation of purity or tautomeric forms .

Q. What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow protocols for halogenated waste (chloro group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.